molecular formula C20H27F2N3O B10952177 N-(1-Adamantylmethyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]acetamide

N-(1-Adamantylmethyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]acetamide

Cat. No.: B10952177
M. Wt: 363.4 g/mol
InChI Key: BUIKEJMOGLPZTI-UHFFFAOYSA-N
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Description

N-(1-Adamantylmethyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]acetamide is a complex organic compound known for its unique structural features and potential applications in various fields. The compound contains an adamantyl group, a difluoromethyl group, and a cyclopenta[C]pyrazol moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Adamantylmethyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]acetamide typically involves multiple steps, including the formation of the adamantylmethyl group, the difluoromethylation of intermediates, and the construction of the cyclopenta[C]pyrazol ring. Common reagents used in these reactions include adamantylmethyl halides, difluoromethylating agents, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(1-Adamantylmethyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(1-Adamantylmethyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism by which N-(1-Adamantylmethyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Adamantylmethyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]acetamide is unique due to its combination of the adamantyl group, difluoromethyl group, and cyclopenta[C]pyrazol ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .

Properties

Molecular Formula

C20H27F2N3O

Molecular Weight

363.4 g/mol

IUPAC Name

N-(1-adamantylmethyl)-2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide

InChI

InChI=1S/C20H27F2N3O/c21-19(22)18-15-2-1-3-16(15)25(24-18)10-17(26)23-11-20-7-12-4-13(8-20)6-14(5-12)9-20/h12-14,19H,1-11H2,(H,23,26)

InChI Key

BUIKEJMOGLPZTI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(N=C2C(F)F)CC(=O)NCC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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